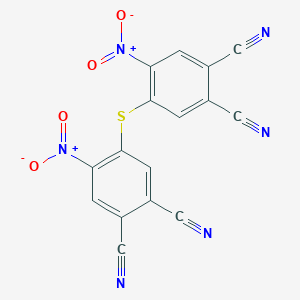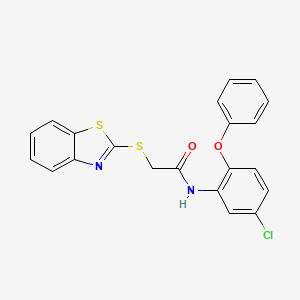
4,4'-Sulfanediylbis(5-nitrobenzene-1,2-dicarbonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYANO-4-[(4,5-DICYANO-2-NITROPHENYL)SULFANYL]-5-NITROPHENYL CYANIDE is a complex organic compound characterized by multiple cyano and nitro functional groups
Preparation Methods
The synthesis of 2-CYANO-4-[(4,5-DICYANO-2-NITROPHENYL)SULFANYL]-5-NITROPHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dicyano-2-nitroaniline with sulfur-containing reagents under controlled conditions to introduce the sulfanyl group. Subsequent nitration and cyanation steps are performed to achieve the final product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. Major products formed from these reactions include amine derivatives and substituted nitriles.
Scientific Research Applications
2-CYANO-4-[(4,5-DICYANO-2-NITROPHENYL)SULFANYL]-5-NITROPHENYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its cyano and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include nucleophilic attack on the cyano groups and reduction of the nitro groups.
Comparison with Similar Compounds
Similar compounds include:
4,5-Dicyano-1,2,3-Triazole:
2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone: Used as an oxidizing agent in organic synthesis.
Properties
Molecular Formula |
C16H4N6O4S |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
4-(4,5-dicyano-2-nitrophenyl)sulfanyl-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H4N6O4S/c17-5-9-1-13(21(23)24)15(3-11(9)7-19)27-16-4-12(8-20)10(6-18)2-14(16)22(25)26/h1-4H |
InChI Key |
QQMWQGDXNNEZNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])SC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10872721.png)
![N-[6,7-dimethoxy-1-(4-methoxyphenyl)-3-oxo-1,4-dihydroisoquinolin-2-yl]-1H-indole-3-carboxamide](/img/structure/B10872740.png)
![2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B10872742.png)
![1-(2,4-dimethylphenyl)-2,3-dimethyl-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B10872749.png)
![(4Z)-2-(4-methoxyphenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872762.png)
![4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-[3-(propan-2-yloxy)propyl]piperazine-1-carbothioamide](/img/structure/B10872766.png)
![(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872779.png)
![12-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10872781.png)
![N-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)pyridine-4-carboxamide](/img/structure/B10872783.png)
![N-[(E)-1H-indol-5-ylmethylidene]-1-(4-methoxyphenyl)methanamine](/img/structure/B10872786.png)
![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[2-(pyridin-3-ylcarbonyl)hydrazinyl]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10872789.png)
![N'-{(3Z)-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10872791.png)

![5-chloro-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10872809.png)
